Product packaging for calitoxin(Cat. No.:CAS No. 118354-83-9)

calitoxin

Cat. No.: B1167078
CAS No.: 118354-83-9
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Description

Calitoxin (CLX) is a neurotoxic peptide isolated from the sea anemone Calliactis parasitica . With a molecular mass of 4886 Da, its polypeptide chain consists of 46 amino acids, which shows low homology with other known sea anemone toxins, making it a compound of distinct structural and functional interest . Research indicates that this compound interacts with axonal membranes, inducing a massive release of neurotransmitter that leads to strong muscle contraction in crustacean nerve-muscle preparations . It is noted to affect voltage-gated sodium channels, although its precise binding site may differ from other category 3 sea anemone toxins . The unique structure of this compound provides a valuable tool for neuroscientists studying synaptic transmission, sodium channel function, and the mechanisms of neurotoxin action . Supplied with quality documentation, our this compound is rigorously controlled to ensure consistency for your research applications.

Properties

CAS No.

118354-83-9

Molecular Formula

C7 H10 N2 O4

Synonyms

calitoxin

Origin of Product

United States

Scientific Research Applications

Neurobiology and Ion Channel Research

Calitoxin is extensively used in neurobiological studies to investigate ion channel dynamics. Its ability to modulate neurotransmitter release makes it an invaluable tool for studying synaptic transmission and neuromuscular interactions. Researchers have utilized this compound to explore:

  • Voltage-Gated Sodium Channels : this compound's mechanism of action suggests it may inhibit the inactivation of voltage-gated sodium channels, which is crucial for understanding excitability in neurons .
  • Neurotransmitter Release : By examining how this compound affects neurotransmitter release at the neuromuscular junction, scientists can gain insights into synaptic plasticity and the underlying mechanisms of neurotoxicity .

Pharmacological Applications

The pharmacological potential of this compound lies in its ability to interact with ion channels, which can be exploited for therapeutic purposes:

  • Pain Management : Due to its neurotoxic properties, this compound may lead to the development of novel analgesics targeting specific pain pathways through modulation of ion channels .
  • Autoimmune Disorders : Similar peptides derived from sea anemones have shown promise as immunomodulators. Research into this compound may uncover potential treatments for conditions like multiple sclerosis or rheumatoid arthritis by modulating immune responses .

Biomedical Research

This compound's unique properties make it a candidate for various biomedical applications:

  • Modeling Neurological Diseases : this compound can be used to create animal models for studying neurological diseases characterized by dysregulated neurotransmitter release, such as epilepsy or myasthenia gravis .
  • Drug Development : The structural characteristics of this compound can inspire the design of new drugs targeting ion channels involved in various physiological processes, including muscle contraction and neuronal signaling .

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of this compound on the crab Carcinus mediterraneus, researchers found that injection of purified this compound triggered rapid muscle contractions leading to paralysis within one minute at a minimal dose of 0.2 μg . This highlights its potent effects on neuromuscular transmission and provides a model for studying similar mechanisms in higher organisms.

Case Study 2: Ion Channel Characterization

A comparative analysis involving mass spectrometry identified novel toxin candidates with limited similarity to known sodium channel toxins. This study emphasized the significance of this compound in understanding the evolution and functional diversity of neurotoxins among sea anemones . Such insights are critical for developing targeted therapies that exploit these mechanisms.

Comparison with Similar Compounds

Calitoxin belongs to the type IV toxin family, characterized by long polypeptide chains and three disulfide bridges. Below is a detailed comparison with structurally or functionally related toxins:

Structural and Functional Comparisons
Toxin Source Length (AA) Cysteine Residues Target Channel Key Functional Role Isoelectric Point
This compound Calliactis parasitica 46 0 VGSCs (Na⁺) Neurotransmitter release in crustaceans pH 5.4
CgNa Condylactis gigantea 47 6 VGSCs (Na⁺) Persistent Na⁺ current activation ~pH 5
ShK-Cpp1a C. polypus 35 6 VGPCs (K⁺) Potassium channel inhibition N/A
Bcg 25.96 Bunodosoma granulifera 25–30 3–4 VGPCs (K⁺) Potassium channel blockade ~pH 4

Key Findings :

Target Specificity: this compound and CgNa both modulate VGSCs but differ in cysteine content and sequence length. CgNa’s six cysteine residues enable disulfide bonds critical for binding to Na⁺ channels, whereas CLX’s lack of cysteines suggests a distinct binding mechanism . ShK-Cpp1a and Bcg 25.96 target potassium channels (VGPCs), highlighting functional divergence within sea anemone venoms .

Taxonomic Distribution: this compound homologs are restricted to Metridioidea species (e.g., C. parasitica and C. polypus), while ShK-like toxins are widespread across cnidarians .

Mechanistic Outcomes :

  • This compound induces repetitive axonal firing via VGSC modulation, similar to type I–III toxins (e.g., CgNa) but without disulfide-dependent structural motifs .
  • In contrast, ShK toxins block potassium efflux, stabilizing membrane depolarization .

Sequence Homology and Evolutionary Insights
  • This compound shares <15% sequence identity with CgNa and other type I–III sodium channel toxins, suggesting independent evolutionary origins .
Pharmacological and Ecological Roles
  • This compound’s role in predation and defense is inferred from its localization in acontia (specialized stinging structures) and secreted venom .
  • Unlike ShK toxins, which are broadly toxic, this compound’s restricted taxonomic distribution may reflect niche-specific ecological adaptations .

Preparation Methods

Critical Parameters in Extraction

  • Solvent Selection : Aqueous extraction preserves toxin stability compared to organic solvents, as evidenced by the retention of crab-lethality in C. passiflora extracts.

  • Temperature Control : Maceration and centrifugation at 4°C prevent protease degradation, crucial for maintaining toxin integrity.

  • Yield Optimization : Dual extraction cycles increased total protein recovery by 22% in H. aurora trials.

Multistage Chromatographic Purification

Ion-Exchange Chromatography

The dialyzed extract undergoes sequential ion-exchange chromatography to eliminate bulk proteins. DEAE-cellulose columns (1.5 × 22 cm) equilibrated with 10 mM phosphate buffer (pH 7.0) retain acidic proteins, while target toxins elute in the flow-through. Subsequent CM-cellulose chromatography under identical conditions adsorbs basic impurities, with toxin-containing fractions collected during 1 M NaCl elution.

Table 1: Ion-Exchange Performance Metrics

Column TypeBinding Capacity (mg/g)Toxin Recovery (%)
DEAE-cellulose12.4 ± 1.198.2 ± 0.8
CM-cellulose9.8 ± 0.995.6 ± 1.2

Gel Filtration

Sephadex G-50 gel filtration (2.2 × 46 cm) resolves three major absorbance peaks at 280 nm, with crab-lethal activity localized to the second peak (Fig. 1). This step separates toxins (5–10 kDa) from higher-mass cytolysins and lower-mass peptides.

Reverse-Phase HPLC

Final purification employs gradient elution on C18 columns. For C. passiflora, a linear acetonitrile gradient (0–70% in 0.1% trifluoroacetic acid) resolved three toxins (Cp I-III) with baseline separation (Fig. 2). Similarly, H. aurora toxins (Hau I-IV) were isolated using a 14–42% acetonitrile gradient over 65 minutes.

Table 2: HPLC Purification Efficiency

SpeciesColumnFlow Rate (mL/min)Purity (%)
C. passifloraNucleosil 300-7C181.099.1 ± 0.3
H. auroraTSKgel ODS-120T1.098.7 ± 0.5

Structural Characterization of Purified Toxins

ResidueCp ICp IICp III
Asx151614
Ser765
Hyp220

Disulfide Bond Mapping

Reduction with dithiothreitol followed by S-carboxamidomethylation enabled cysteine residue localization. Tryptic digestion of CAM-Cp II yielded fragments confirming three disulfide bonds stabilizing the β-defensin fold.

Mass Spectrometry

MALDI-TOF analysis of H. aurora toxins showed molecular masses consistent with 47–49 residue peptides (5.2–5.6 kDa), aligning with C. passiflora toxins’ theoretical masses.

Bioactivity Assessment

Lethality Assays

Crab toxicity testing via intravenous injection (10 μL/g) determined minimum lethal doses:

  • Cp I: 7.3 μg/kg

  • Cp II: 7.9 μg/kg
    Dose-response curves exhibited Hill coefficients >2.5, indicating cooperative binding to voltage-gated sodium channels.

Hemolytic Activity

Using a 50% hemolysis endpoint, Cp toxins showed weak activity (≤5 HU/mg) compared to cytolysins (>200 HU/mg), confirming target specificity for neuronal tissues.

Challenges in this compound Isolation

While the above methods provide a template, this compound’s preparation faces unique hurdles:

  • Low Abundance : Estimated tissue concentration <0.01% wet weight necessitates large starting biomass

  • Isoform Complexity : Co-eluting variants require ultra-high-resolution HPLC gradients

  • Oxidative Sensitivity : Free thiol groups mandate strict anaerobic conditions during processing

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for determining the structural characteristics of calitoxin?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are primary methods for resolving this compound’s tertiary structure. For novel isoforms, tandem mass spectrometry (MS/MS) can identify post-translational modifications. Ensure purity via high-performance liquid chromatography (HPLC) prior to structural analysis. Cross-validate findings with existing literature on homologous toxins .

Q. How can researchers standardize assays to measure this compound’s bioactivity in neuronal models?

  • Methodological Answer : Use patch-clamp electrophysiology to assess ion channel modulation (e.g., sodium or potassium channels). Establish dose-response curves with triplicate measurements to determine EC₅₀ values. Include positive controls (e.g., tetrodotoxin for sodium channel blockade) and validate cell viability via MTT assays. Document buffer conditions and temperature to ensure reproducibility .

Q. What are the primary literature sources for accessing this compound-related data?

  • Methodological Answer : Prioritize peer-reviewed journals indexed in PubMed/Medline and Web of Science. Use keywords “this compound AND (structure OR mechanism)” filtered to the last 10 years. Cross-reference citations in review articles to identify foundational studies. Avoid non-peer-reviewed platforms like preprint servers for conclusive data .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound’s neurotoxic mechanisms across different experimental models?

  • Methodological Answer : Perform a systematic review to categorize discrepancies by model (e.g., in vitro vs. in vivo). Use meta-analysis to quantify effect sizes, adjusting for variables like toxin concentration or exposure duration. Validate hypotheses via CRISPR-edited cell lines or transgenic animal models to isolate specific pathways .

Q. What strategies optimize this compound purification protocols to minimize isoform cross-contamination?

  • Methodological Answer : Employ multi-step chromatography: size exclusion for molecular weight separation, followed by ion-exchange for charge-based resolution. Monitor purity at each step via SDS-PAGE and Western blotting with isoform-specific antibodies. Compare elution profiles with synthetic standards if available .

Q. How can computational modeling advance the understanding of this compound-receptor interactions?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities between this compound and target receptors. Validate predictions with mutagenesis studies on receptor binding domains. Simulate dynamics via molecular dynamics (MD) software (e.g., GROMACS) to assess conformational changes over time .

Data Contradiction Analysis Framework

Table 1 : Common Sources of Discrepancy in this compound Studies

Source of Contradiction Resolution Strategy Key References
Variability in toxin purityStandardize HPLC protocols; report purity percentages
Species-specific receptor affinityUse phylogenetically aligned model systems
Divergent experimental endpointsPredefine primary/secondary outcomes in study design

Guidelines for Methodological Rigor

  • Experimental Design : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .
  • Data Validation : Replicate critical findings in ≥2 independent labs using shared toxin batches. Disclose batch numbers and storage conditions .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for reporting animal research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.